molecular formula C9H10F2N2O2 B8304412 4,5-difluoro-N-isopropyl-2-nitroaniline

4,5-difluoro-N-isopropyl-2-nitroaniline

Cat. No.: B8304412
M. Wt: 216.18 g/mol
InChI Key: ZHXZLSNIPLKTCW-UHFFFAOYSA-N
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Description

4,5-Difluoro-N-isopropyl-2-nitroaniline is a fluorinated nitroaniline derivative characterized by a nitro group at the 2-position, two fluorine atoms at the 4- and 5-positions, and an isopropyl substituent on the amine group. This compound belongs to a class of aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis likely involves sequential substitution reactions:

  • Fluorination: Electrophilic aromatic substitution or halogen exchange to introduce fluorine atoms.
  • N-alkylation: Reaction of the aniline precursor with isopropyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF, as seen in analogous syntheses .
  • Nitration: Introduction of the nitro group via nitrating agents (e.g., HNO₃/H₂SO₄).

The electron-withdrawing nitro and fluorine groups reduce electron density on the aromatic ring, influencing reactivity in subsequent transformations, such as reductions or cyclizations .

Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

4,5-difluoro-2-nitro-N-propan-2-ylaniline

InChI

InChI=1S/C9H10F2N2O2/c1-5(2)12-8-3-6(10)7(11)4-9(8)13(14)15/h3-5,12H,1-2H3

InChI Key

ZHXZLSNIPLKTCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4,5-difluoro-N-isopropyl-2-nitroaniline with structurally related nitroaniline derivatives:

Compound Substituents Molecular Weight (g/mol) Key Electronic Effects
4,5-Difluoro-N-isopropyl-2-nitroaniline 2-NO₂, 4-F, 5-F, N-iPr ~256.2 (calculated) Strong electron withdrawal (NO₂, F)
N-Isopropyl-4-methyl-2-nitroaniline 2-NO₂, 4-CH₃, N-iPr 208.3 Moderate electron donation (CH₃)
4-Nitroanisole 4-OCH₃, 1-NO₂ 153.1 Electron donation (OCH₃) dominates

Key Observations :

  • Electron-withdrawing vs. donating groups : The difluoro and nitro groups in the target compound create a highly electron-deficient aromatic ring, enhancing stability but reducing nucleophilic aromatic substitution reactivity compared to methyl or methoxy-substituted analogs.
Nitro Group Reduction
  • 4,5-Difluoro-N-isopropyl-2-nitroaniline : Fluorine’s electron-withdrawing effect stabilizes the nitro group, likely requiring harsher conditions (e.g., higher temperatures or stronger reducing agents like Na₂S₂O₄) for reduction to the corresponding amine .
  • N-Isopropyl-4-methyl-2-nitroaniline : The methyl group’s electron-donating effect facilitates nitro reduction under milder conditions .
Cyclization Potential
  • The target compound’s fluorine atoms may hinder cyclization reactions (e.g., benzimidazole formation) due to reduced ring basicity, whereas methyl-substituted analogs undergo cyclization more readily .

Physicochemical Properties

Property 4,5-Difluoro-N-isopropyl-2-nitroaniline N-Isopropyl-4-methyl-2-nitroaniline 4-Nitroanisole
Melting Point Estimated >150°C (high polarity) Not reported 152–154°C
Solubility Low in water; moderate in DMF/DMSO Likely similar Low in water
Stability High (resists hydrolysis) Moderate Moderate

Fluorine Impact: The difluoro substitution increases thermal stability and hydrophobicity compared to non-fluorinated analogs.

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